molecular formula C16H23ClN2O2 B5360612 2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

Cat. No.: B5360612
M. Wt: 310.82 g/mol
InChI Key: SXXJJFDXNVSECU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often characterized by the presence of a phenoxy group attached to a butanone backbone. This particular compound may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol.

    Alkylation: The 4-chlorophenol is then reacted with a butanone derivative under basic conditions to form the phenoxy intermediate.

    Piperazine Substitution: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and piperazine groups are known to interact with biological macromolecules, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one: Contains a phenyl group instead of an ethyl group.

    2-(4-Chlorophenoxy)-1-(4-hydroxyethylpiperazin-1-yl)butan-1-one: Contains a hydroxyethyl group.

Uniqueness

The presence of the ethyl group in 2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetics.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-15(21-14-7-5-13(17)6-8-14)16(20)19-11-9-18(4-2)10-12-19/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXJJFDXNVSECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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